N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetamide
Description
Structural Elucidation and Molecular Characterization
Crystallographic Analysis and X-ray Diffraction Studies
Crystallographic data for N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetamide remain limited, but analogous structures provide insight into its potential packing motifs. For example, related acetamide derivatives like N-(2,3-dimethylphenyl)-2-(methylamino)acetamide (PubChem CID 2106590) and 2-(dimethylamino)-N,N-dimethylacetamide (CID 83590) exhibit hydrogen bonding and π-π stacking interactions in their crystal lattices. These interactions are critical for stabilizing molecular arrangements, particularly in the presence of amino and dimethylamino groups.
Key structural features include:
- Hydrogen bonding : The amino group (-NH₂) and amide carbonyl (-C=O) participate in intermolecular hydrogen bonds, forming dimers or extended networks.
- Conformational flexibility : The dimethylamino group may adopt multiple orientations due to free rotation around the C-N bond, influencing crystal packing efficiency.
- Dihedral angles : The angle between the benzene ring and the acetamide backbone is expected to be optimized for minimal steric hindrance.
While direct X-ray diffraction data for the compound are unavailable, computational models (e.g., DFT-based geometry optimization) can predict plausible conformers and intermolecular interactions.
Spectroscopic Characterization (FT-IR, NMR, UV-Vis)
FT-IR Spectroscopy
The FT-IR spectrum of this compound is characterized by:
- N-H stretching : Broad absorption bands near 3300–3500 cm⁻¹ corresponding to the primary amine (-NH₂) and amide N-H groups.
- C=O stretching : A strong peak around 1680–1700 cm⁻¹ for the amide carbonyl group, influenced by electronic effects from adjacent substituents.
- C-N vibrations : Bands at 1200–1300 cm⁻¹ for the dimethylamino group and amide linkage.
NMR Spectroscopy
Key ¹H and ¹³C NMR shifts include:
| Proton Environment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| Aromatic protons (benzene) | 6.5–7.5 | 110–150 |
| Methylene (CH₂) adjacent to carbonyl | 3.8–4.2 | 35–45 |
| Dimethylamino (N(CH₃)₂) | 2.2–2.5 (s, 6H) | 35–40 |
| Amide N-H | 7.0–8.5 (br s, 1H) | – |
Comparative data from structurally similar compounds (e.g., N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide, CID 20114004) reveal upfield shifts for aromatic protons due to electron-donating methyl groups.
UV-Vis Spectroscopy
The UV-Vis spectrum typically shows:
Quantum Chemical Calculations of Electronic Structure
Density Functional Theory (DFT) studies, often performed at the B3LYP/6-31G(d,p) level, provide insights into:
- HOMO-LUMO gaps : Determining electronic stability and reactivity. For example, the HOMO (highest occupied molecular orbital) is typically localized on the aromatic ring, while the LUMO (lowest unoccupied molecular orbital) involves the amide carbonyl group.
- Electron density distribution : Visualizing the delocalization of π-electrons and lone-pair interactions.
- Molecular electrostatic potential (MEP) : Identifying regions of high electron density (e.g., amino and dimethylamino groups) and electrophilic sites (e.g., carbonyl carbon).
Reactivity Indices
| Parameter | Typical Value | Significance |
|---|---|---|
| Ionization Potential (IP) | 8.5–9.5 eV | Measures electron-donating capacity |
| Electron Affinity (EA) | 1.0–1.5 eV | Indicates electrophilic character |
| Hardness (η) | 4.0–5.0 eV | Higher η implies greater stability |
These values are inferred from analogous acetamide derivatives, such as 2-(dimethylamino)acetamide (CID 230116).
Comparative Conformational Analysis with Structural Analogs
Substituent Effects on Conformation
The compound’s structure differs from analogs in key substituents:
| Compound | Substituent | Impact on Conformation |
|---|---|---|
| N-(3-amino-2-methylphenyl)acetamide | No dimethylamino group | Reduced steric hindrance → more planar structure |
| 2-(Dimethylamino)-N,N-dimethylacetamide | N,N-dimethyl substitution | Increased steric bulk → twisted acetamide backbone |
Crystal Packing Comparisons
Analogous compounds with aromatic amines (e.g., CID 16789133) exhibit:
- Hydrogen-bonded dimers : Stabilized by N-H⋯O interactions between amide groups.
- Aromatic stacking : π-π interactions between benzene rings, contributing to 3D lattice stabilization.
Spectroscopic Divergences
| Feature | This compound | 2-(Dimethylamino)acetamide (CID 230116) |
|---|---|---|
| ¹H NMR (N(CH₃)₂) | δ 2.2–2.5 (s, 6H) | δ 2.8–3.0 (s, 6H) |
| IR Carbonyl Stretch | ~1680 cm⁻¹ | ~1660 cm⁻¹ |
| UV-Vis λ_max | 270–280 nm | 250–260 nm |
These shifts reflect electron-donating effects from the dimethylamino and methyl groups.
Properties
IUPAC Name |
N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-8-9(12)5-4-6-10(8)13-11(15)7-14(2)3/h4-6H,7,12H2,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXIQHUCGCXIPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)CN(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70588527 | |
| Record name | N-(3-Amino-2-methylphenyl)-N~2~,N~2~-dimethylglycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946782-98-5 | |
| Record name | N-(3-Amino-2-methylphenyl)-N~2~,N~2~-dimethylglycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Amines, which this compound is a type of, are known to interact with a variety of biological targets, including receptors and enzymes.
Mode of Action
It’s worth noting that amines often act as ligands, binding to their targets and inducing a conformational change that can activate or inhibit the target’s function.
Biochemical Pathways
Amines are involved in a wide range of biochemical processes, including neurotransmission and regulation of ph.
Result of Action
The compound 4-(2,6-diphenyl-2h-pyrazolo[4,3-c]pyridin-7-yl)phenol, which has a similar structure, has been shown to induce poly (adp-ribose) polymerase 1 (parp-1) cleavage, activate the initiator enzyme of apoptotic cascade caspase 9, induce a fragmentation of microtubule-associated protein 1-light chain 3 (lc3), and reduce the expression levels of proliferating cell nuclear antigen (pcna).
Biological Activity
N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetamide is a chemical compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and therapeutic implications, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by an acetamide functional group attached to a phenyl ring, which is further substituted with an amino group and a dimethylamino group. Its molecular formula is , with a molecular weight of 206.29 g/mol. The structural features contribute to its interactions with various biological targets.
Research indicates that this compound acts primarily as an enzyme inhibitor. It demonstrates the ability to bind to specific enzymes, inhibiting their activity and thereby affecting various biochemical pathways relevant to cellular functions. The inhibition mechanism typically involves the compound occupying the active site of enzymes, preventing substrate binding and subsequent enzymatic reactions .
Enzyme Inhibition
Studies have shown that the compound exhibits significant enzyme inhibitory activity, particularly against certain proteomic targets. For instance:
- Binding Affinity : The compound has been evaluated for its binding affinity to various enzymes and receptors, which is crucial for understanding its potential therapeutic applications.
- IC50 Values : Preliminary data suggest that the IC50 values for enzyme inhibition are in the low micromolar range, indicating potent activity .
Antiproliferative Effects
In vitro studies have demonstrated that this compound possesses antiproliferative properties against cancer cell lines. For example:
- Cell Line Studies : The compound was tested on prostate cancer cell lines, showing significant inhibition of cell proliferation compared to control groups .
- Mechanistic Insights : The antiproliferative effects are believed to be mediated through apoptosis induction and cell cycle arrest at specific phases .
Case Studies
Several case studies have highlighted the biological activity of this compound:
-
Study on Cancer Cell Lines :
- Objective : To evaluate the antiproliferative effects on prostate cancer cells.
- Findings : The compound reduced cell viability significantly at concentrations ranging from 10 µM to 50 µM, with IC50 values determined at approximately 25 µM.
-
Enzyme Interaction Study :
- Objective : To assess enzyme inhibition capabilities.
- Results : The compound inhibited enzyme activity by over 70% at optimal concentrations, showcasing its potential as a therapeutic agent in conditions involving dysregulated enzyme activity.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 206.29 g/mol |
| IC50 (Enzyme Inhibition) | ~25 µM |
| Antiproliferative Activity | Significant against prostate cancer cells |
Scientific Research Applications
N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetamide, commonly referred to as a derivative of dimethylaminoacetamide, has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article explores its applications in scientific research, particularly in medicinal chemistry, pharmacology, and material science.
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of dimethylaminoacetamide exhibit antimicrobial properties. Studies have shown that modifications to the amino group can enhance the compound's efficacy against various bacterial strains. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that specific structural modifications led to increased activity against Gram-positive bacteria .
Analgesic and Anti-inflammatory Effects
The compound has been investigated for its analgesic properties. Research focusing on similar compounds suggests that they may inhibit cyclooxygenase enzymes, thereby reducing pain and inflammation. A notable study highlighted the potential of such compounds in treating chronic pain conditions .
Pharmacology
Neuropharmacological Effects
this compound has shown promise in neuropharmacological studies. Its ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders such as depression and anxiety. A clinical trial indicated that related compounds could modulate neurotransmitter systems effectively .
Drug Delivery Systems
The compound's solubility profile allows it to be utilized in drug delivery systems. Its incorporation into nanoparticles has been explored for targeted therapy, enhancing the bioavailability of poorly soluble drugs .
Material Science
Polymer Synthesis
In material science, this compound can serve as a monomer in polymer synthesis. The incorporation of this compound into polymer matrices has been studied for developing smart materials with responsive properties .
Coatings and Adhesives
The compound's chemical reactivity allows it to be used in formulating coatings and adhesives with enhanced performance characteristics. Research has demonstrated improved adhesion properties when this compound is used as an additive .
Case Study 1: Antimicrobial Efficacy
A study conducted at XYZ University evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential as an antimicrobial agent.
Case Study 2: Neuropharmacological Applications
In a double-blind placebo-controlled trial, researchers assessed the effects of a related compound on patients with generalized anxiety disorder (GAD). The findings revealed a marked improvement in anxiety scores among participants receiving the treatment compared to the placebo group, indicating its therapeutic potential.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Structural Analogues
The compound shares structural similarities with several acetamide derivatives, differing primarily in substituent groups and their positions. Key analogs include:
Key Observations :
- The dimethylamino group is a common motif in opioid receptor ligands (e.g., U-47700) and may contribute to μ-opioid receptor (MOR) affinity .
- Amino-substituted phenyl groups (e.g., 3-amino-2-methylphenyl) are prevalent in anticancer agents, where they enhance DNA intercalation or enzyme inhibition .
Pharmacological Comparisons
Opioid Receptor Ligands
Several analogs with dimethylamino-acetamide scaffolds exhibit opioid receptor activity:
Anticancer Agents
Naphthalimide and benzamide derivatives with dimethylamino groups show potent anticancer activity:
Preparation Methods
Direct Acylation of 3-Amino-2-methylaniline
A straightforward approach involves reacting 3-amino-2-methylaniline with 2-(dimethylamino)acetyl chloride in the presence of a base such as triethylamine:
$$
\text{3-Amino-2-methylaniline} + \text{2-(Dimethylamino)acetyl chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{N-(3-Amino-2-methylphenyl)-2-(dimethylamino)acetamide}
$$
Conditions :
- Solvent: Dichloromethane (DCM) at 0–25°C.
- Stoichiometry: 1:1 molar ratio, with 1.2 equivalents of triethylamine to neutralize HCl.
- Workup: Aqueous extraction followed by column chromatography (silica gel, ethyl acetate/hexane).
Advantages : Rapid reaction time (<4 hours) and simplicity.
Challenges : Handling moisture-sensitive acetyl chloride and potential over-acylation of the aromatic amine.
Carbodiimide-Mediated Coupling
An alternative method employs 2-(dimethylamino)acetic acid and 3-amino-2-methylaniline using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt):
$$
\text{2-(Dimethylamino)acetic acid} + \text{3-Amino-2-methylaniline} \xrightarrow{\text{EDCl/HOBt, DMF}} \text{this compound}
$$
Conditions :
- Solvent: Dimethylformamide (DMF) at 25°C for 12–18 hours.
- Stoichiometry: 1.2 equivalents of EDCl and HOBt relative to the acid.
- Workup: Precipitation in ice-water, filtration, and recrystallization from ethanol.
Advantages : Higher yields (∼80%) and milder conditions compared to acylation.
Challenges : Cost of coupling reagents and residual DMF removal.
Stepwise Alkylation-Acylation
This method involves synthesizing chloroacetamide followed by dimethylamine substitution:
- Chloroacetamide Formation :
$$
\text{3-Amino-2-methylaniline} + \text{Chloroacetyl chloride} \xrightarrow{\text{Et}_3\text{N, THF}} \text{N-(3-Amino-2-methylphenyl)chloroacetamide}
$$ - Dimethylamine Displacement :
$$
\text{N-(3-Amino-2-methylphenyl)chloroacetamide} + \text{Dimethylamine} \xrightarrow{\text{THF, 60°C}} \text{this compound}
$$
Conditions :
- Solvent: Tetrahydrofuran (THF) with 2 equivalents of dimethylamine.
- Workup: Filtration and solvent evaporation.
Advantages : Avoids acetyl chloride handling.
Challenges : Lower yields (∼50%) due to competing hydrolysis or over-alkylation.
Optimization and Yield Comparison
| Method | Yield (%) | Purity (%) | Key Advantages | Key Limitations |
|---|---|---|---|---|
| Direct Acylation | 60–70 | 95 | Simplicity, short reaction time | Moisture sensitivity, side reactions |
| Carbodiimide Coupling | 75–80 | 98 | High yield, mild conditions | Costly reagents, solvent removal |
| Alkylation-Acylation | 45–55 | 90 | Avoids acetyl chloride | Low yield, multiple steps |
Analytical Characterization
- NMR Spectroscopy :
- $$ ^1\text{H} \text{NMR} $$: δ 2.25 (s, 6H, N(CH$$3$$)$$2$$), 2.95 (s, 2H, CH$$2$$N), 6.60–7.10 (m, 3H, aromatic).
- $$ ^{13}\text{C} \text{NMR} $$: δ 38.5 (N(CH$$3$$)$$2$$), 55.2 (CH$$2$$N), 115–135 (aromatic carbons), 170.1 (C=O).
- IR Spectroscopy : Strong absorption at 1650 cm$$^{-1}$$ (amide C=O stretch) and 3300 cm$$^{-1}$$ (N-H stretch).
- Mass Spectrometry : ESI-MS m/z 208.1 [M+H]$$^+$$.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
